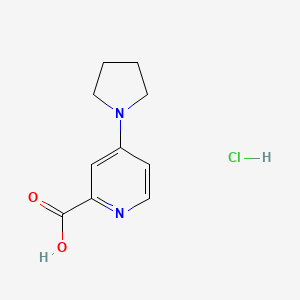

4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride

Description

4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a pyrrolidine ring at the 4-position and a carboxylic acid group at the 2-position, with a hydrochloride counterion. Its molecular formula is C₁₀H₁₃ClN₂O₂, and its molecular weight is 242.68 g/mol.

Properties

IUPAC Name |

4-pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(14)9-7-8(3-4-11-9)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRLKWDBGJVPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyridine-2-carboxylic acid and the amine group of pyrrolidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol or sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridine ring.

Scientific Research Applications

Drug Discovery and Development

The compound has been identified as a significant scaffold in the development of novel therapeutics. Its derivatives have shown promise in targeting various biological pathways:

- G-Protein Coupled Receptors (GPCRs) : Recent studies have highlighted the potential of pyrrolidine derivatives, including 4-pyrrolidin-1-ylpyridine-2-carboxylic acid, as selective agonists for GPBAR1 (G-protein bile acid receptor 1), which is implicated in metabolic and inflammatory diseases such as type 2 diabetes and obesity .

- Kinase Inhibition : The compound has been explored for its ability to inhibit specific kinases involved in disease processes. For instance, modifications of the pyrrolidine structure have led to compounds with enhanced selectivity against CK1 (casein kinase 1), which plays a role in circadian rhythms and cancer .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Patents indicate that derivatives of pyrrolidinylquinoline compounds can effectively target clinically latent microorganisms, suggesting potential applications in treating infections that are resistant to conventional therapies .

Selective GPBAR1 Agonists

In a study focused on the synthesis of novel GPBAR1 agonists, derivatives of 4-pyrrolidin-1-ylpyridine were evaluated for their ability to induce mRNA expression of pro-glucagon, a crucial factor in glucose metabolism . The findings demonstrated that certain compounds exhibited high selectivity and efficacy compared to existing bile acid derivatives.

| Compound ID | Efficacy (%) | EC50 (μM) |

|---|---|---|

| Compound 9 | 115 | 3.5 |

| Compound 10 | 121 | Not specified |

This table summarizes the efficacy and potency of selected compounds derived from the parent structure.

Kinase Inhibitor Development

Research on pyrrolidine-based compounds has led to the discovery of selective inhibitors against various kinases. For example, a study reported on enantiopure hydroxyl-functionalized pyrrolidine derivatives that showed significant selectivity towards CK1γ isoforms while maintaining low activity against other kinases .

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings provide a unique structural framework that allows the compound to bind to these targets with high affinity. This binding can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride with structurally related compounds based on molecular features, functional groups, and inferred applications:

Key Observations:

Core Heterocycle Variations :

- The pyridine core in the target compound is replaced with pyrimidine in LY2409881 hydrochloride and 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride. Pyrimidine derivatives often exhibit enhanced binding affinity for nucleotide-binding enzymes (e.g., kinases) .

- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring in the target compound provides greater conformational flexibility compared to the six-membered piperidine in analogues like 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride. This flexibility may influence steric interactions in enzyme-binding pockets .

Functional Group Differences: Carboxylic Acid vs. Carboximidamide: The carboximidamide group in 4-(pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochloride replaces the carboxylic acid in the target compound. Carboximidamide derivatives are less acidic but may engage in stronger hydrogen-bonding interactions due to the presence of two NH groups . Hydrochloride Salts: All compounds listed are hydrochloride salts, enhancing solubility and stability in physiological conditions.

Biological Activity :

- While the target compound lacks explicit activity data, structural analogues like LY2409881 hydrochloride (a kinase inhibitor) and Yohimbine hydrochloride (an adrenergic antagonist) highlight the role of nitrogen-containing heterocycles in targeting enzymes and receptors. The carboxylic acid group in the target compound may mimic natural substrates (e.g., ATP in kinases) .

Research Findings and Limitations

- Synthetic Accessibility : The pyrrolidine-pyridine scaffold is synthetically versatile, allowing for modular substitution. However, the carboxylic acid group may require protection during synthesis to avoid side reactions .

- Stability : Acid stability, as seen in Nicardipine Hydrochloride (Figure 10, ), suggests that the target compound’s hydrochloride form could maintain integrity in gastric environments, though experimental validation is needed.

- Gaps in Literature: Direct pharmacological data for this compound are absent in the reviewed evidence.

Biological Activity

Overview

4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride, also known as the HCl salt of 4-pyrrolidin-1-ylpyridine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 192.214 g/mol

- CAS Number : 66933-69-5 (HCl salt)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The compound has been studied for its potential effects on:

- Cholinergic System : It may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells, showing promise as anticancer agents .

- Antimicrobial Properties : The compound exhibits activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Biological Activity Data

Case Studies

- Alzheimer's Disease Treatment

-

Anticancer Research

- In vitro studies showed that derivatives of this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . The mechanism was linked to enhanced structural interactions with protein targets due to the compound's unique three-dimensional conformation.

-

Antimicrobial Activity

- Laboratory tests indicated that this compound demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Recent Advances and Future Directions

Recent research has focused on optimizing the synthesis of 4-pyrrolidin-1-ylpyridine derivatives to enhance their biological activity and selectivity. New synthetic routes have been developed that allow for the efficient production of these compounds, facilitating further biological evaluation.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | 4-Chlorobenzaldehyde, 2-aminopyridine, DMF, 80°C | 65% | |

| Cyclization | Pd(OAc)₂, CuI, 110°C | 72% | |

| Hydrochloride Salt Formation | HCl (gaseous), ethanol, 0°C | 85% |

Basic: How should researchers safely handle and store this compound?

Answer:

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact; rinse immediately with water if exposed .

- Storage : Store at -20°C in airtight, moisture-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis .

- Disposal : Follow institutional guidelines for halogenated waste. Neutralize residual acid with sodium bicarbonate before disposal .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Answer:

- Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., density functional theory (DFT) calculations) .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as applied to similar pyridine derivatives .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states and intermediates .

- Machine Learning : Train models on existing reaction databases to predict optimal conditions (solvent, temperature) .

- Feedback Loops : Validate computational predictions with small-scale experiments, iterating to refine accuracy .

Basic: What analytical techniques determine the purity and structural integrity of this compound?

Answer:

- HPLC : Quantify purity (>98%) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 236.14 g/mol for analogous compounds) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: What experimental design considerations are critical for scaling up synthesis?

Answer:

- Solvent Selection : Replace DMF with toluene for easier large-scale recovery .

- Catalyst Recycling : Optimize Pd/C catalyst reuse to reduce costs .

- Safety Protocols : Implement controlled addition of gaseous HCl to prevent exothermic reactions .

Basic: What physicochemical properties influence its pharmaceutical applications?

Answer:

- Solubility : High water solubility at acidic pH (due to hydrochloride salt) .

- Stability : Degrades above 40°C; store at -20°C for long-term stability .

- LogP : Estimated at -0.5 (via computational tools), indicating moderate membrane permeability .

Advanced: How can by-product formation during synthesis be minimized?

Answer:

- Optimized Stoichiometry : Use excess amine reagents to drive reactions to completion .

- Temperature Control : Lower reaction temperatures reduce side reactions (e.g., <80°C for cyclization) .

- In-Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.